
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine, also known as MTEP, is a selective and potent allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as fragile X syndrome, autism, schizophrenia, and addiction.
Wirkmechanismus
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine acts as an allosteric antagonist of mGluR5, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. By binding to a specific site on mGluR5, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine reduces the receptor's activity and downstream signaling, leading to a decrease in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of synaptic plasticity, neuroinflammation, and oxidative stress. It has also been reported to affect the release and uptake of neurotransmitters such as dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine in lab experiments is its high selectivity and potency for mGluR5, which allows for precise modulation of glutamatergic neurotransmission. However, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine's pharmacokinetic properties, such as its poor solubility and bioavailability, can limit its effectiveness in vivo and require the use of high doses or alternative administration routes.
Zukünftige Richtungen
Future research on 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine could focus on developing more potent and selective allosteric modulators of mGluR5, as well as investigating its potential therapeutic applications in other neurological and psychiatric disorders. In addition, the development of novel drug delivery systems or formulations could improve 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine's pharmacokinetic properties and enhance its efficacy in vivo. Finally, further studies on the long-term effects of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine on synaptic plasticity and neuronal function could provide valuable insights into its mechanisms of action and potential clinical applications.
Synthesemethoden
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine can be synthesized using a multi-step process involving the reaction of 2-chloro-3-nitropyridine with 2-morpholinoethylamine, followed by reduction and cyclization to form the thiophene ring. The resulting intermediate is then reacted with 9-methylguanine to yield 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine.
Wissenschaftliche Forschungsanwendungen
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been widely used as a tool compound in preclinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to improve cognitive deficits, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models of addiction. In addition, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been demonstrated to rescue synaptic plasticity and normalize dendritic spine morphology in fragile X syndrome, a genetic disorder associated with intellectual disability and autism.
Eigenschaften
IUPAC Name |
9-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-8-13(12-2-7-24-9-12)22-3-5-23-6-4-22/h2,7,9-11,13H,3-6,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJZVRGANYATHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)


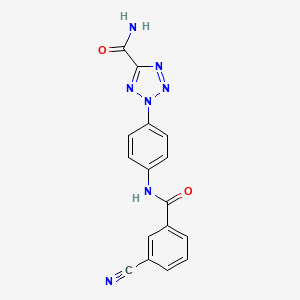
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
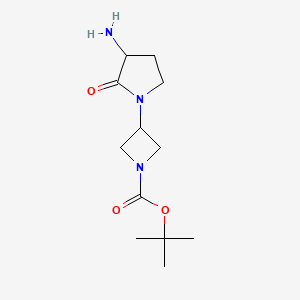
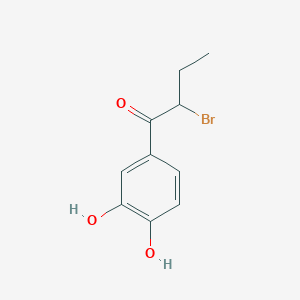
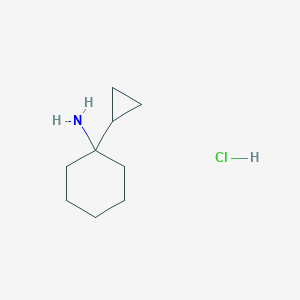
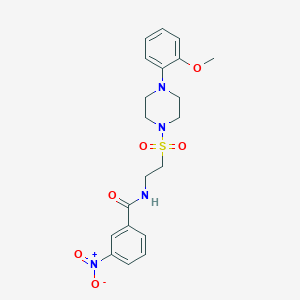
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)